

5-Amino-4-bromo-3-methylpyrazole hydrobromide chemical properties

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Compound of Interest

Compound Name: 5-Amino-4-bromo-3-methylpyrazole hydrobromide

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An In-depth Technical Guide to **5-Amino-4-bromo-3-methylpyrazole Hydrobromide**: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its versatile biological activities and synthetic accessibility.[1] Compounds incorporating this five-membered heterocycle have demonstrated a wide spectrum of pharmacological properties, including anticancer and anti-inflammatory effects.[1] Within this class, aminopyrazoles represent a particularly valuable framework, providing a versatile scaffold for the development of targeted therapeutics, such as kinase inhibitors.[2] This guide provides a comprehensive technical overview of **5-Amino-4-bromo-3-methylpyrazole hydrobromide**, a key building block for researchers and drug development professionals. We will explore its core chemical properties, propose a logical synthetic pathway, discuss its reactivity and applications, and detail essential safety and handling protocols.

Core Chemical and Physical Properties

5-Amino-4-bromo-3-methylpyrazole hydrobromide is a crystalline solid that serves as a functionalized intermediate in organic synthesis.[3] Its structure features a pyrazole ring substituted with three key functional groups: an amino group, a bromine atom, and a methyl group, and it is supplied as a hydrobromide salt. This combination of functionalities makes it a highly versatile reagent for constructing more complex molecular architectures.

The presence of both a nucleophilic amino group and a bromine atom suitable for cross-coupling reactions provides dual points for molecular elaboration. The hydrobromide salt form often enhances the compound's stability and improves its handling characteristics compared to the free base.

Table 1: Physicochemical Properties of **5-Amino-4-bromo-3-methylpyrazole Hydrobromide**

Property	Value	References
CAS Number	167683-86-5	[4][5][6]
Molecular Formula	C ₄ H ₆ BrN ₃ · HBr (or C ₄ H ₇ Br ₂ N ₃)	[3][4]
Molecular Weight	256.93 g/mol	[5][6]
Appearance	Crystalline Solid	[3][6]
Melting Point	178-181°C	[3][4]
Solubility	Soluble in water	[3][4]
Synonyms	4-Bromo-5-methyl-1H-pyrazol-3-amine hydrobromide, 3-Amino-4-bromo-5-methyl-1H-pyrazole hydrobromide	[3][5][6]

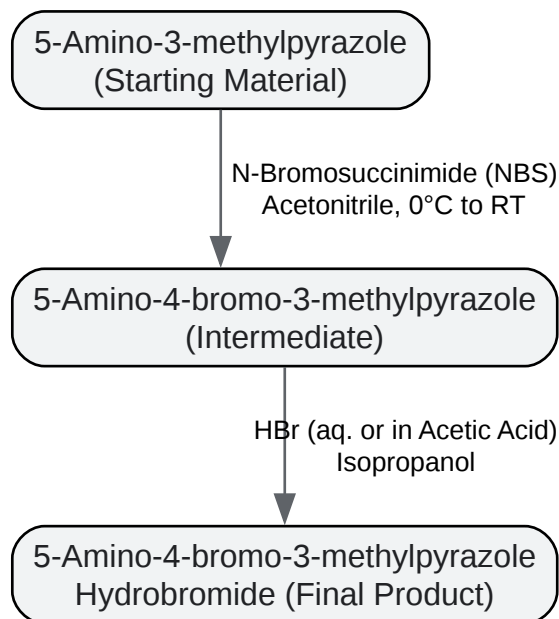
It is important to note the existence of tautomerism in the pyrazole ring system, which accounts for the alternative naming conventions (5-amino- vs. 3-amino-).[2] The position of the proton on the ring nitrogens can shift, leading to different tautomeric forms. For the purpose of this guide, we will refer to it by the commonly cataloged name, **5-Amino-4-bromo-3-methylpyrazole hydrobromide**.

Proposed Synthesis and Reactivity

While commercial availability is established, understanding the synthesis of this compound provides insight into its chemical nature and potential impurities. A logical and scalable approach would involve the regioselective bromination of a readily available aminopyrazole precursor, followed by salt formation.

Proposed Synthetic Workflow

The synthesis can be envisioned as a two-step process starting from 5-amino-3-methylpyrazole. The electron-rich nature of the aminopyrazole ring directs electrophilic substitution, and the C4 position is sterically and electronically favored for bromination.



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Caption: Proposed two-step synthesis of **5-Amino-4-bromo-3-methylpyrazole hydrobromide**.

Experimental Protocol (Hypothetical)

- **Bromination:** Dissolve 5-amino-3-methylpyrazole in acetonitrile. Cool the solution to 0°C in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, maintaining the temperature below 5°C. Causality: NBS is chosen as a mild and effective brominating agent for electron-rich heterocycles, minimizing over-bromination and side reactions. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material.

- **Work-up:** Quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS. Extract the product into ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- **Salt Formation:** Dissolve the crude 5-amino-4-bromo-3-methylpyrazole free base in a minimal amount of isopropanol. Add a stoichiometric amount of hydrobromic acid (e.g., 48% aqueous solution) dropwise with stirring. The hydrobromide salt should precipitate.
- **Isolation:** Cool the mixture to 0°C to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold isopropanol, and dry under vacuum.

Key Reactivity

This compound is a versatile building block primarily due to its two distinct functional handles. [\[5\]](#)

- **Amino Group:** The primary amine can act as a nucleophile. It is readily acylated, alkylated, or used as a handle in condensation reactions to form larger heterocyclic systems, such as pyrazolo[3,4-d]pyrimidines. [\[7\]](#)
- **Bromo Group:** The bromine atom is a classic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of aryl, heteroaryl, or alkyl groups at the C4 position, providing a powerful tool for library synthesis in drug discovery programs.

Applications in Drug Discovery

The true value of **5-Amino-4-bromo-3-methylpyrazole hydrobromide** lies in its role as a scaffold for the synthesis of pharmacologically active agents. The aminopyrazole core is a "privileged scaffold" that appears in numerous compounds targeting various diseases.

- **Kinase Inhibitors:** Many kinase inhibitors feature a heterocyclic core that forms key hydrogen bonds within the ATP-binding site of the enzyme. The aminopyrazole moiety is an excellent mimic of the adenine hinge-binding motif. This compound serves as a critical starting material for inhibitors of targets like Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers. [\[8\]](#)

- **Scaffold for Library Synthesis:** The orthogonal reactivity of the amino and bromo groups allows for a divergent synthetic strategy. A common core can be elaborated at the amino position first, followed by diversification at the bromo position (or vice versa), enabling the rapid generation of a library of related compounds for structure-activity relationship (SAR) studies.



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Caption: Role of the title compound as a core building block in a drug discovery workflow.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The compound is classified as harmful if swallowed.[6]

Table 2: GHS Hazard Information

Hazard	Code	Description
Pictogram	GHS07 (Exclamation Mark)	[6]
Signal Word	Warning	[6]
Hazard Statement	H302	Harmful if swallowed[6]
Precautionary Statement	P264, P270, P301+P312	Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.

Protocol: Safe Handling and Storage

- **Engineering Controls:** All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust.
- **Personal Protective Equipment (PPE):** Wear standard PPE, including a flame-resistant lab coat, chemical safety goggles, and nitrile gloves.
- **Dispensing:** As a solid, care must be taken to avoid generating dust.[9] Use a spatula to carefully transfer the required amount from the container. Do not pour the powder.
- **Spill Response:** In case of a spill, cordon off the area. Wear appropriate PPE and gently sweep the solid material into a labeled waste container, avoiding dust creation.[9] Clean the area with a wet cloth.
- **Disposal:** Dispose of unused material and contaminated items as hazardous chemical waste according to your institution's guidelines.
- **Storage:** Store the compound in a tightly sealed container in a refrigerated, dry, and well-ventilated area, typically between 2°C and 8°C.[5]

Conclusion

5-Amino-4-bromo-3-methylpyrazole hydrobromide is more than a simple chemical intermediate; it is a strategically designed building block for modern drug discovery. Its combination of a biologically relevant aminopyrazole core with versatile functional handles for synthetic elaboration makes it an invaluable tool for medicinal chemists. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, empowers researchers to effectively leverage this compound in the creation of novel and potent therapeutic agents.

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